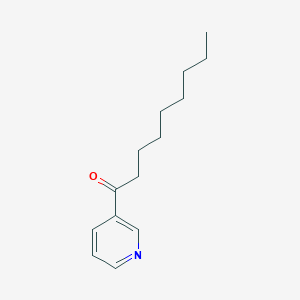
1-(Pyridin-3-yl)nonan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-3-yl)nonan-1-one, commonly known as PYN, is a chemical compound that belongs to the class of ketones. PYN has a molecular formula of C15H19NO and a molecular weight of 233.32 g/mol. PYN has been widely studied for its potential applications in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of PYN is not fully understood. However, it is believed that PYN exerts its antitumor and antifungal activity by inhibiting the activity of key enzymes involved in cell proliferation and growth. PYN has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. PYN has also been shown to inhibit the activity of chitin synthase, an enzyme that is essential for the synthesis of chitin in fungal cell walls.
Effets Biochimiques Et Physiologiques
PYN has been shown to exhibit several biochemical and physiological effects. PYN has been shown to induce apoptosis, or programmed cell death, in cancer cells. PYN has also been shown to inhibit the growth and proliferation of cancer cells. In addition, PYN has been shown to inhibit the growth and development of fungal cells by disrupting the synthesis of chitin in fungal cell walls.
Avantages Et Limitations Des Expériences En Laboratoire
PYN has several advantages for use in lab experiments. PYN is a relatively stable compound that can be easily synthesized in a laboratory setting. PYN also exhibits potent antitumor and antifungal activity, making it a valuable tool for studying the mechanisms of cancer and fungal cell growth. However, there are also limitations to the use of PYN in lab experiments. PYN has not yet been extensively studied in vivo, and its toxicity and potential side effects are not fully understood.
Orientations Futures
There are several future directions for research on PYN. One direction is to further investigate the mechanism of action of PYN and its potential applications in the treatment of cancer and fungal infections. Another direction is to investigate the potential use of PYN in combination with other drugs for the treatment of cancer and fungal infections. Additionally, future research could focus on the development of new synthetic methods for PYN and its analogs, as well as the optimization of existing synthetic methods. Finally, future research could focus on the development of new formulations of PYN for improved delivery and efficacy.
Méthodes De Synthèse
The synthesis of PYN can be achieved through the reaction of 3-pyridylboronic acid with nonanoyl chloride in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction, resulting in the formation of PYN. The synthesis of PYN is a relatively simple process and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
PYN has been widely studied for its potential applications in scientific research. One of the main applications of PYN is in the field of medicinal chemistry. PYN has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. PYN has also been shown to exhibit antifungal activity against several fungal strains.
Propriétés
Numéro CAS |
110141-48-5 |
|---|---|
Nom du produit |
1-(Pyridin-3-yl)nonan-1-one |
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
1-pyridin-3-ylnonan-1-one |
InChI |
InChI=1S/C14H21NO/c1-2-3-4-5-6-7-10-14(16)13-9-8-11-15-12-13/h8-9,11-12H,2-7,10H2,1H3 |
Clé InChI |
AHTOQJKRGQFEJO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)C1=CN=CC=C1 |
SMILES canonique |
CCCCCCCCC(=O)C1=CN=CC=C1 |
Synonymes |
3-Nonanoylpyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




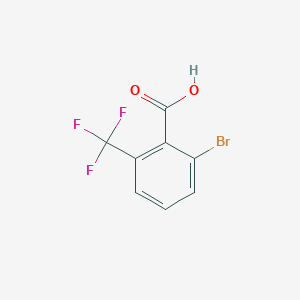
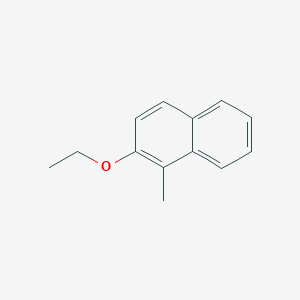
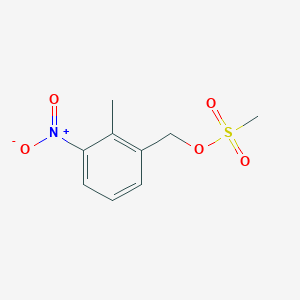
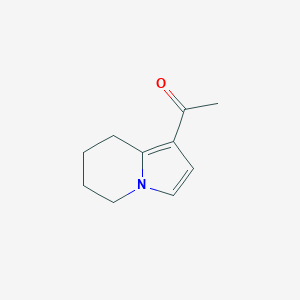
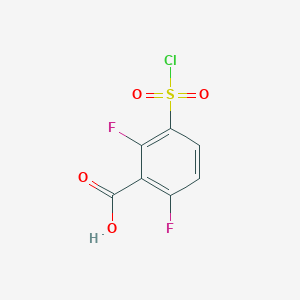
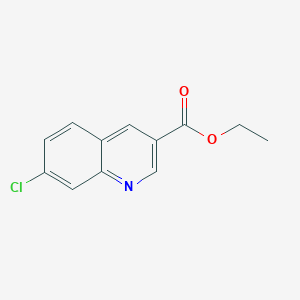
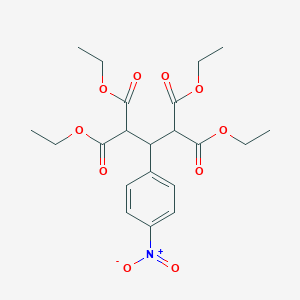
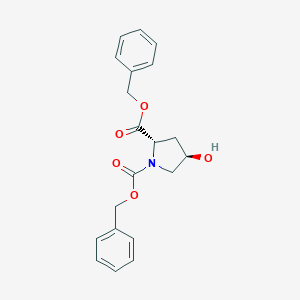
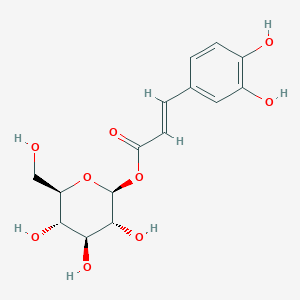
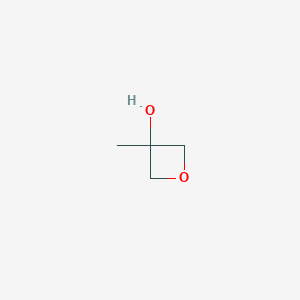
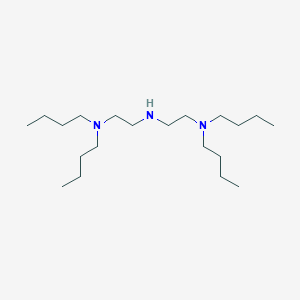
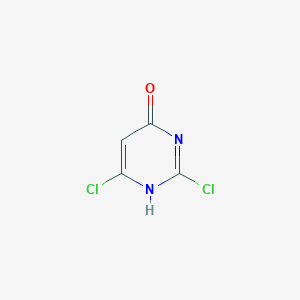
![4-[(4-Bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B170180.png)